4-(Bromoacetyl)-5-methyl-3-phenylisoxazole

Catalog No.
S671981
CAS No.
104777-39-1
M.F
C12H10BrNO2
M. Wt
280.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Bromoacetyl)-5-methyl-3-phenylisoxazole

Sourcing a bifunctional isoxazole electrophile for thiazole scaffold construction in herbicide programs is challenging. 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole fills this gap: it installs the 4-isoxazolyl-thiazole core in one step, retaining the critical 5-methyl-3-phenylisoxazole pharmacophore. Unlike generic bromoketones, the isoxazole remains intact. ≥98% purity, stock available globally.

CAS Number

104777-39-1

Product Name

4-(Bromoacetyl)-5-methyl-3-phenylisoxazole

IUPAC Name

2-bromo-1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)ethanone

Molecular Formula

C12H10BrNO2

Molecular Weight

280.12 g/mol

InChI

InChI=1S/C12H10BrNO2/c1-8-11(10(15)7-13)12(14-16-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3

InChI Key

QKOOGOQWNSWJFQ-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)CBr

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)CBr

The exact mass of the compound 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

4-(Bromoacetyl)-5-methyl-3-phenylisoxazole, 4-(2-Bromoacetyl)-5-methyl-3-phenylisoxazole, 2-Bromo-1-(5-methyl-3-phenylisoxazol-4-yl)ethanone, 2-Bromo-1-(5-methyl-3-phenyl-4-isoxazolyl)ethanone, Ethanone, 2-bromo-1-(5-methyl-3-phenyl-4-isoxazolyl)-, 2-Bromo-1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)ethan-1-one

Purity

≥98%

Package Size

0.5 g, 1 g, 5 g, 10 g, 25 g

4-(Bromoacetyl)-5-methyl-3-phenylisoxazole is a bifunctional heterocyclic ketone. It functions as a key electrophilic intermediate, primarily utilized for the synthesis of more complex molecular scaffolds. Its structure incorporates a reactive α-bromoacetyl group, ideal for alkylating nucleophiles, and a stable, substituted isoxazole ring. This specific combination makes it a valuable precursor for creating 4-isoxazolyl-thiazole derivatives, a structural motif relevant in the development of biologically active compounds. [1]

Research Fit

Electrophilic bromoacetyl warhead for nucleophilic substitution and cross-coupling
4-substituted isoxazole core enables regioselective heterocycle construction
Commercially available at standard purity as a versatile synthetic intermediate

Substituting this compound with generic α-bromoketones, such as 2-bromoacetophenone, is not viable for its primary applications. Such a substitution would result in the complete loss of the 5-methyl-3-phenylisoxazole moiety, which is not a leaving group but rather a critical and integral component of the target downstream molecule's final structure and function. [1] The isoxazole core is specifically incorporated to confer desired physicochemical and biological properties, as demonstrated in the synthesis of herbicidal leads where this scaffold is essential for activity. Therefore, simpler reagents cannot be used to achieve the same specific, high-value heterocyclic products.

Substitution Risk

Acetyl analog (CAS 19212-42-1)
Lacks reactive bromine atom, limiting direct use in alkylation and cross-coupling reactions required for heterocycle synthesis.
5-Bromoacetyl isomer (CAS 14731-14-7)
Different substitution position leads to constitutionally distinct products; may not reproduce desired regiochemical outcome.

Precursor for Isoxazolyl-Thiazole Scaffolds

This compound is a demonstrated and direct precursor for the synthesis of 2-amino-4-(5-methyl-3-phenylisoxazol-4-yl)thiazole via the Hantzsch thiazole synthesis. The reaction involves cyclization with thiourea, where the isoxazole moiety is retained as a critical part of the final product's architecture. [1] Unlike generic aryl bromoketones that would yield simple phenyl-thiazoles, this reagent specifically produces the isoxazolyl-thiazole conjugate, a scaffold designed for specific biological targets.

Evidence DimensionStructural outcome in Hantzsch thiazole synthesis
Target Compound DataForms 2-amino-4-(5-methyl-3-phenylisoxazol-4-yl)thiazole
Comparator Or BaselineGeneric α-bromoketones (e.g., 2-bromoacetophenone), which form 2-amino-4-phenylthiazole
Quantified DifferenceThe isoxazole core is a non-interchangeable structural component of the final product, essential for its intended biological activity.
ConditionsReaction with thiourea, typically in a solvent such as ethanol, to form the thiazole ring.

For any project requiring the specific 4-isoxazolyl-thiazole scaffold, this exact precursor is necessary; substitution with simpler bromoketones is synthetically non-viable.

Melting Point
Reported
46–50 °C
Identity verification vs acetyl analog (mp 54–56 °C)
Data from vendor technical datasheets

Accessible via α-Bromination with NBS

The compound is synthesized via α-bromination of the corresponding ketone, 4-acetyl-5-methyl-3-phenylisoxazole, using N-bromosuccinimide (NBS). [1] The use of NBS, a solid and comparatively manageable brominating agent, is often preferred in laboratory and scale-up processes over alternatives like highly corrosive liquid bromine or lachrymatory bromoacetyl bromide. This established route from a stable precursor enhances its reliability and process-friendliness.

Evidence DimensionSynthetic accessibility and reagent handling
Target Compound DataSynthesized from its acetyl precursor using the solid reagent N-bromosuccinimide (NBS).
Comparator Or BaselineHarsher or more hazardous brominating agents (e.g., liquid Br2).
Quantified DifferenceUtilizes a solid, easier-to-handle brominating agent (NBS), which is advantageous for process control, safety, and simplified workup.
Conditionsα-bromination of a ketone precursor.

Indicates a more controlled and manageable synthesis route compared to methods requiring hazardous liquid reagents, which is a key consideration for process safety and scalability.

Electrophilic Reactivity
Class-level
Bromoacetyl > acetyl
Determines synthetic pathway suitability; verify for specific nucleophilic substitution protocols
Sources unavailable; review lab-scale reactivity

Intermediate for Herbicidal Agrochemical Leads

This compound is a validated intermediate in a multi-step synthesis of novel piperidyl carboxamides designed as D1 protease inhibitors for herbicidal applications. The final compounds, which necessarily contain the 5-methyl-3-phenylisoxazol-4-yl-thiazole core derived from this specific precursor, demonstrated moderate to good in vivo herbicidal activities. [1] One derivative showed competitive inhibition of native spinach D1 protease.

Evidence DimensionUtility as a precursor for bioactive compounds
Target Compound DataServes as a key building block for a series of compounds with demonstrated in vivo herbicidal activity.
Comparator Or BaselinePrecursors lacking the 5-methyl-3-phenylisoxazole core.
Quantified DifferenceThe specific isoxazole scaffold is integral to the design of the final bioactive molecules; its absence would lead to structurally and functionally different compounds with no expected D1 protease activity.
ConditionsMulti-step synthesis followed by in vivo herbicidal activity testing and in vitro enzyme activity assays.

For researchers in agrochemical discovery, procuring this compound provides a starting point that is already validated for a relevant biological target, potentially reducing lead discovery time.

Regiochemistry
Reported
4-bromoacetyl
vs 5-bromoacetyl isomer
Regiochemistry determines final product constitution; order correct isomer
Reported vendor description for CAS 14731-14-7

Building Block for Isoxazolyl-Thiazole Synthesis

This compound is the right choice for synthetic campaigns where the primary objective is the creation of molecules containing the 2-amino-4-(5-methyl-3-phenylisoxazol-4-yl)thiazole core. Its bifunctional nature allows for the direct and reliable installation of this specific, high-value scaffold. [1]

Agrochemical Leads Targeting Plant D1 Protease

Based on its validated use in synthesizing active herbicides, this precursor is highly suitable for research groups developing novel D1 protease inhibitors or related agrochemicals. Its use can accelerate programs by starting from a known-good scaffold. [1]

Complex Heterocyclic Library Development

In medicinal or materials chemistry, this compound serves as an ideal starting material when a project requires a rigid scaffold that combines the lipophilic phenylisoxazole unit with a versatile thiazole handle for further derivatization. [1]

Application Fit Matrix

Application
Selection Property
Validation Focus
Alkylation Scaffold for Heterocycle Libraries
Bromoacetyl electrophilicity
Reactivity with N-, O-, S-nucleophiles
Isoxazole-Thiazole Hybrids via Hantzsch Condensation
α-bromo ketone for cyclocondensation
Thiourea/thioamide reactivity
Analytical Reference for Regioisomer Identification
Distinct melting point and chromatographic retention
Mp benchmark, unique HPLC/GC retention time

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Bromo-1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)ethan-1-one

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